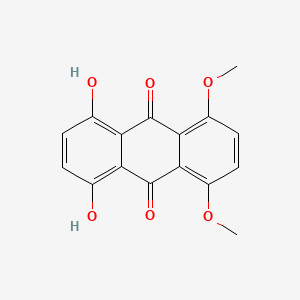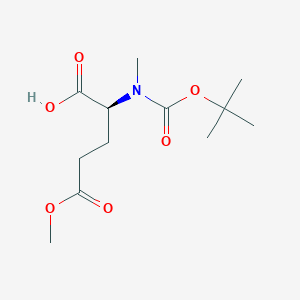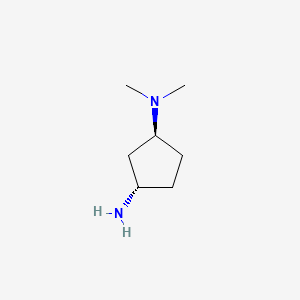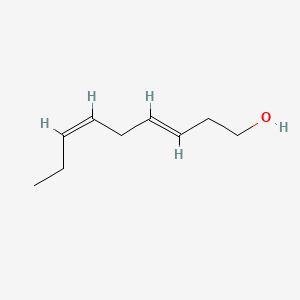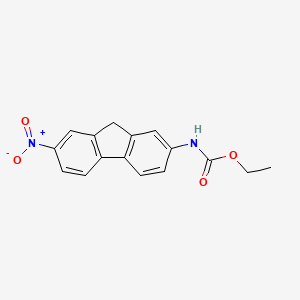![molecular formula C7H6OS2 B13143858 Thieno[3,2-b]thiophen-3-ylmethanol](/img/structure/B13143858.png)
Thieno[3,2-b]thiophen-3-ylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thieno[3,2-b]thiophen-3-ylmethanol is a heterocyclic compound that features a fused ring system consisting of two thiophene rings. This compound is known for its electron-rich structure, making it a valuable building block in organic electronics and optoelectronic materials . Its unique molecular architecture allows for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,2-b]thiophen-3-ylmethanol typically involves the formation of the thieno[3,2-b]thiophene core followed by functionalization at the 3-position. One common method includes the reaction of 3-bromothiophene with a suitable thiol to form a thienylthio intermediate, which is then cyclized to form the thieno[3,2-b]thiophene core
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions: Thieno[3,2-b]thiophen-3-ylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the 3-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thieno[3,2-b]thiophenes .
Aplicaciones Científicas De Investigación
Thieno[3,2-b]thiophen-3-ylmethanol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of thieno[3,2-b]thiophen-3-ylmethanol involves its interaction with various molecular targets and pathways:
Electron Donating Properties: The compound’s electron-rich nature allows it to participate in electron transfer reactions, making it useful in electronic applications.
Molecular Targets: In biological systems, it may interact with enzymes and proteins, disrupting their normal function and leading to antimicrobial or antiviral effects.
Comparación Con Compuestos Similares
- Thieno[2,3-b]thiophene
- Thieno[3,4-b]thiophene
- Thieno[3,4-c]thiophene
Comparison: Thieno[3,2-b]thiophen-3-ylmethanol is unique due to its specific ring fusion and functionalization at the 3-position, which provides distinct electronic properties compared to its isomers . This uniqueness makes it particularly valuable in applications requiring precise electronic characteristics, such as in the development of advanced organic electronic materials .
Propiedades
Fórmula molecular |
C7H6OS2 |
|---|---|
Peso molecular |
170.3 g/mol |
Nombre IUPAC |
thieno[3,2-b]thiophen-6-ylmethanol |
InChI |
InChI=1S/C7H6OS2/c8-3-5-4-10-6-1-2-9-7(5)6/h1-2,4,8H,3H2 |
Clave InChI |
QXJIBEMIIKKZHW-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC2=C1SC=C2CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


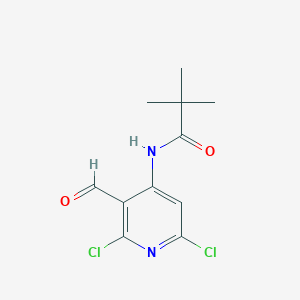
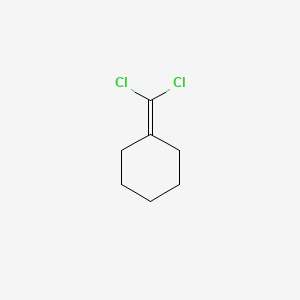
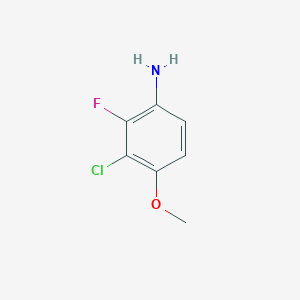

![2-(10-Phenylanthracen-9-yl)naphtho[2,3-b]benzofuran](/img/structure/B13143806.png)
![3-(4-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid](/img/structure/B13143812.png)
![3-(8-Bromo-6-methylimidazo[1,2-a]pyridin-3-yl)propanoicacid](/img/structure/B13143813.png)
